N-[(2-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1115458-11-1
Cat. No.: VC7308479
Molecular Formula: C25H25ClN4O2S
Molecular Weight: 481.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115458-11-1 |
|---|---|
| Molecular Formula | C25H25ClN4O2S |
| Molecular Weight | 481.01 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H25ClN4O2S/c1-3-13-30-24(32)23-22(19(15-29(23)2)17-9-5-4-6-10-17)28-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15H,3,13-14,16H2,1-2H3,(H,27,31) |
| Standard InChI Key | PVHLVESVADGELU-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects its hybrid structure combining a pyrrolopyrimidine core with acetamide and chlorobenzyl substituents . Its molecular formula, C<sub>25</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>S, corresponds to a molecular weight of 481.0 g/mol .
Table 1: Key Identifiers
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis protocol is available for this compound, Pfizer’s patent on pyrrolo[2,3-d]pyrimidine derivatives (US8232394) outlines methods applicable to analogous structures . Key steps include:
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Core Formation: Cyclization of aminopyrrole intermediates with thiourea derivatives.
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Substituent Introduction: Alkylation at the N3 position using propyl halides.
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Sulfanyl Acetamide Coupling: Thiol-ether formation between the pyrrolopyrimidine core and chlorobenzyl acetamide .
Structural Comparison with Analogues
The compound shares a scaffold with F986-0548 (ChemDiv), which substitutes the phenyl group with 2-fluorophenyl and lacks the propyl chain .
Table 2: Comparative Analysis with Analogues
Physicochemical Properties
Solubility and Permeability
Predicted aqueous solubility (logS = -3.82 for F986-0548 ) suggests limited solubility, necessitating formulation enhancements like salt formation or nanoemulsions. The polar surface area (73.45 Ų) indicates moderate permeability, aligning with Lipinski’s rule thresholds .
Stability and Reactivity
The thiourea linkage in the sulfanylacetamide group may confer susceptibility to oxidative degradation, requiring stability studies under varied pH and temperature conditions .
Research Gaps and Future Directions
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Target Identification: Proteomic screening to confirm kinase targets.
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ADMET Profiling: In vivo pharmacokinetic studies to assess bioavailability.
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Synthetic Optimization: Scalable routes using continuous flow chemistry.
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